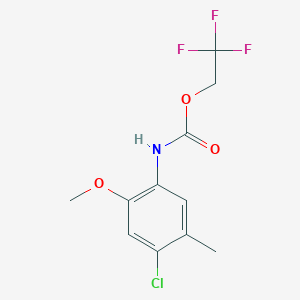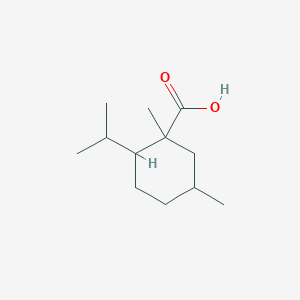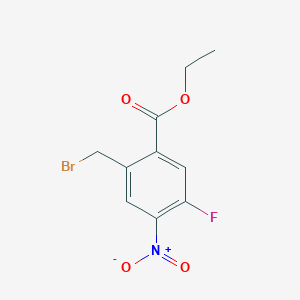
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a chloromethyl group and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can be achieved through several methods:
Alkylation of Cyclopentane: One approach involves the alkylation of cyclopentane with chloromethyl and prop-2-en-1-yl groups under specific conditions.
Grignard Reaction: Another method involves the use of a Grignard reagent to introduce the prop-2-en-1-yl group, followed by chloromethylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be explored for drug development.
Industry: May be used in the production of polymers or other materials.
Mecanismo De Acción
The mechanism of action for 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group would act as a leaving group, allowing the nucleophile to attach to the cyclopentane ring.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)cyclopentane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is unique due to the presence of both the chloromethyl and prop-2-en-1-yl groups, which can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H15Cl |
|---|---|
Peso molecular |
158.67 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-prop-2-enylcyclopentane |
InChI |
InChI=1S/C9H15Cl/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8H2 |
Clave InChI |
DFOPBNKRFYBCHN-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)


![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)

![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)

![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)

![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)

![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)

![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
